Cas no 37455-87-1 (2,4-Dihydroxy-6-propylbenzaldehyde)

2,4-Dihydroxy-6-propylbenzaldehyde is a substituted benzaldehyde derivative featuring hydroxyl and propyl functional groups at the 2, 4, and 6 positions of the aromatic ring. This compound is of interest in organic synthesis due to its reactive aldehyde group and phenolic hydroxyls, which enable its use as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-donating (hydroxyl) and hydrophobic (propyl) substituents enhances its solubility in polar and non-polar solvents, facilitating diverse chemical modifications. Its structural properties make it suitable for applications in coordination chemistry and as a precursor for heterocyclic compounds.
2,4-Dihydroxy-6-propylbenzaldehyde structure
37455-87-1 structure
Product Name:2,4-Dihydroxy-6-propylbenzaldehyde
CAS No:37455-87-1
MF:C10H12O3
MW:180.200483322144
CID:4713630
PubChem ID:126480613
Update Time:2025-11-06

2,4-Dihydroxy-6-propylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,4-dihydroxy-6-propylbenzaldehyde
    • CCCC1=CC(O)=CC(O)=C1C=O
    • 2,4-Dihydroxy-6-propylbenzaldehyde
    • Inchi: 1S/C10H12O3/c1-2-3-7-4-8(12)5-10(13)9(7)6-11/h4-6,12-13H,2-3H2,1H3
    • InChI Key: UZIMQJKPLFIOJN-UHFFFAOYSA-N
    • SMILES: OC1=CC(=CC(=C1C=O)CCC)O

Computed Properties

  • Exact Mass: 180.078644241 g/mol
  • Monoisotopic Mass: 180.078644241 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 180.20
  • XLogP3: 2.6
  • Topological Polar Surface Area: 57.5

2,4-Dihydroxy-6-propylbenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D454598-100mg
2,4-Dihydroxy-6-propylbenzaldehyde
37455-87-1
100mg
$299.00 2023-05-18
TRC
D454598-250mg
2,4-Dihydroxy-6-propylbenzaldehyde
37455-87-1
250mg
$701.00 2023-05-18
TRC
D454598-500mg
2,4-Dihydroxy-6-propylbenzaldehyde
37455-87-1
500mg
$1372.00 2023-05-18
TRC
D454598-1g
2,4-Dihydroxy-6-propylbenzaldehyde
37455-87-1
1g
$ 1800.00 2023-09-07
TRC
D454598-1000mg
2,4-Dihydroxy-6-propylbenzaldehyde
37455-87-1
1g
$2440.00 2023-05-18

Additional information on 2,4-Dihydroxy-6-propylbenzaldehyde

Comprehensive Overview of 2,4-Dihydroxy-6-propylbenzaldehyde (CAS No. 37455-87-1)

2,4-Dihydroxy-6-propylbenzaldehyde, also known by its systematic name 2,4-dihydroxy-6-propylbenzaldehyde, is a multifunctional organic compound with a unique structural framework that has garnered significant attention in contemporary chemical and pharmaceutical research. Its molecular formula is C10H12O3, and it belongs to the class of aromatic aldehydes substituted with hydroxyl groups and alkyl chains. The compound's CAS number, 37455-87-1, serves as a universal identifier for its chemical structure and properties in scientific databases and regulatory documentation.

The core structure of 2,4-dihydroxy-6-propylbenzaldehyde features a benzene ring substituted with three functional groups: two hydroxyl (-OH) groups at the 2 and 4 positions, an aldehyde (-CHO) group at the 6 position, and a propyl (-CH2CH2CH3) chain extending from the same carbon. This combination of substituents imparts distinct physicochemical properties, including moderate solubility in polar solvents and a high degree of reactivity due to the presence of multiple electrophilic centers. Recent studies have highlighted its potential as a versatile intermediate in synthetic organic chemistry, particularly in the development of bioactive molecules.

In terms of synthesis pathways, modern methodologies for producing CAS No. 37455-87-1 often involve multi-step reactions that leverage green chemistry principles. For instance, one prominent approach utilizes selective oxidation of propyl-substituted phenols followed by aldehyde formation through catalytic condensation reactions. These methods emphasize atom economy and reduced environmental impact, aligning with current trends in sustainable chemical manufacturing.

The biological activity profile of CAS No. 37455-87-1 has been extensively characterized in recent years. Notably, it exhibits antioxidant properties through its ability to scavenge free radicals via hydrogen atom transfer mechanisms from its hydroxyl groups. In vitro studies published in *Journal of Medicinal Chemistry* (2023) demonstrated that derivatives of this compound showed enhanced radical scavenging activity compared to conventional antioxidants like ascorbic acid. Additionally, preliminary investigations suggest potential applications in modulating enzyme activity related to metabolic disorders.

In the field of materials science, researchers have explored the use of CAS No. 37455-87-1

Analytical techniques for characterizing this compound have advanced significantly with modern instrumentation. High-resolution mass spectrometry (HRMS) provides precise molecular weight determination down to ppm accuracy levels (m/z=192.08), while nuclear magnetic resonance (NMR) spectroscopy reveals detailed structural information about proton environments around aromatic rings and aliphatic chains. X-ray crystallography has further elucidated its solid-state packing behavior through hydrogen bonding networks between hydroxyl groups.

The stability profile of CAS No. 37455-87-16 months), elevated temperatures (>40°C) lead to gradual decomposition via retro Diels-Alder type mechanisms involving the aldehyde group. These findings are critical for establishing storage requirements during industrial handling.

In pharmaceutical development contexts, this compound serves as an important building block for synthesizing complex drug molecules through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination processes. Recent publications from leading research institutions have reported successful derivatization strategies that introduce pharmacophoric elements like sulfonamide or pyridine moieties onto its aromatic scaffold.

The environmental fate of compounds structurally similar to CAS No. 37455–87–1


















> has been studied using computational models based on QSAR analysis (Quantitative Structure Activity Relationships). These models predict biodegradation rates under aerobic conditions at around 98% within 90 days when exposed to standard microbial consortia found in activated sludge systems.

Ongoing research initiatives continue to explore novel applications for this compound across diverse fields including agrochemicals where it shows promise as a plant growth regulator component due to auxin-like activity observed in preliminary bioassays using Arabidopsis thaliana model plants.

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